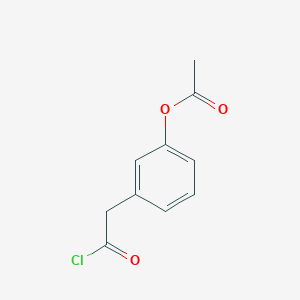

3-(2-Chloro-2-oxoethyl)phenyl acetate

Description

3-(2-Chloro-2-oxoethyl)phenyl acetate is an ester derivative featuring a phenyl group substituted with a 2-chloro-2-oxoethyl moiety linked via an acetate group. This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and photoactive materials. Its structure combines electrophilic (chloro-oxoethyl) and lipophilic (phenyl acetate) properties, enabling diverse reactivity and applications. For instance, it has been employed in the synthesis of photocaged agonists for histamine receptors and energetic materials with high detonation performance .

Key physicochemical properties (where available) include:

- Molecular formula: C₁₀H₉ClO₄

- Molecular weight: 228.63 g/mol

- Reactivity: The chloro-oxoethyl group facilitates nucleophilic substitutions, while the acetate ester can undergo hydrolysis under acidic or basic conditions.

Properties

CAS No. |

88443-78-1 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

[3-(2-chloro-2-oxoethyl)phenyl] acetate |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-9-4-2-3-8(5-9)6-10(11)13/h2-5H,6H2,1H3 |

InChI Key |

ZQZZLESJXQAATF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorine-Substituted Phenyl Acetate Derivatives

Fluorinated analogs, such as those reported in Table 4 of , exhibit distinct electronic and steric effects due to fluorine's electronegativity. For example:

- 3-Fluorophenyl acetate derivatives show enhanced metabolic stability compared to non-fluorinated counterparts.

- Solubility : Fluorine substitution increases hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability.

- Biological activity : Fluorine can modulate receptor binding affinity, as seen in histone deacetylase (HDAC) inhibitors .

Data Comparison :

Benzyl Phenyl Acetate (CAS 102-16-9)

Benzyl phenyl acetate (C₁₅H₁₄O₂) shares an ester backbone but lacks the reactive chloro-oxoethyl group. Key differences include:

Chalcone Derivatives (e.g., MSPPP and DAPPP)

Chalcones like MSPPP (1-(4-methylsulfonylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one) and DAPPP share structural motifs with this compound, particularly in their aromatic and electron-withdrawing groups. However:

- Optical Properties : MSPPP exhibits amplified spontaneous emission (ASE) at 511–548 nm, a feature absent in this compound, which lacks extended conjugation .

- Energy Gap: MSPPP’s calculated bandgap (2.95 eV) is narrower than DAPPP’s (3.21 eV), highlighting the role of sulfonyl and amino groups in modulating electronic properties .

Energetic Materials (e.g., 1,2,4-Oxadiazole Derivatives)

This compound serves as a precursor in synthesizing high-energy-density compounds. For example, [3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene acetate exhibits:

Material Science

- Laser Dyes : Chalcone derivatives (e.g., MSPPP) outperform this compound in lasing efficiency due to superior fluorescence quantum yields (~0.45 vs. negligible) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.